4-(3-Hydroxyazetidin-1-yl)benzoic acid

Description

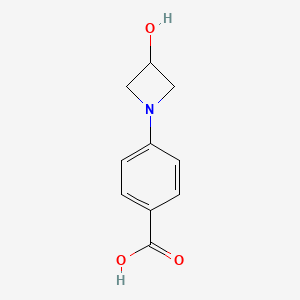

4-(3-Hydroxyazetidin-1-yl)benzoic acid is a benzoic acid derivative featuring a 3-hydroxyazetidine ring substituted at the para position of the aromatic core. This compound is of interest in medicinal chemistry due to the azetidine moiety’s role in enhancing metabolic stability and bioavailability compared to larger heterocycles like piperidine or pyrrolidine .

Structure

2D Structure

Propriétés

IUPAC Name |

4-(3-hydroxyazetidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEOEGLNKJISEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 4-(3-Hydroxyazetidin-1-yl)benzoic acid typically involves the coupling of a hydroxyazetidine moiety with a benzoic acid derivative. The key step is the formation of an amide or related bond between the azetidine nitrogen and the carboxylic acid group on the benzoic acid ring. This is often facilitated by carbodiimide coupling agents or reduction methods, depending on the precursor compounds.

Method 1: Carbodiimide-Mediated Coupling

- Starting with 3-hydroxyazetidine or its hydrochloride salt, the compound is suspended in an aprotic solvent such as tetrahydrofuran (THF).

- Triethylamine is added to neutralize the hydrochloride and to act as a base.

- The benzoic acid derivative (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) is introduced.

- Cooling to 0°C is performed before adding dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.

- The reaction mixture is stirred at room temperature for a specified time (often several hours).

- The product is extracted with diethyl ether, washed, dried, and crystallized from ethyl acetate-petroleum ether to yield the desired compound.

- Yields around 30% have been reported for crystalline forms of substituted hydroxyazetidinyl benzoic acid derivatives.

- Crystallization improves purity and facilitates isolation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Suspension of azetidine HCl | THF, Triethylamine, room temperature | Neutralization and activation |

| Addition of benzoic acid | 3,5-di-tert-butyl-4-hydroxybenzoic acid | Formation of intermediate |

| Coupling agent addition | Dicyclohexylcarbodiimide (DCC), 0°C | Amide bond formation |

| Workup and crystallization | Diethyl ether extraction, crystallization | 30% yield of crystalline product |

This method is documented in US patent US7232812B2, describing substituted azetidine compounds and their preparation.

Method 2: Lithium Aluminum Hydride Reduction and Subsequent Coupling

- A precursor compound containing an azetidinyl methanone group is dissolved in tetrahydrofuran.

- Lithium aluminum hydride (LiAlH4) is added slowly at low temperature to reduce the ketone to the corresponding alcohol.

- The reaction mixture is stirred and then quenched carefully.

- The resulting 3-hydroxyazetidinyl intermediate is then coupled with the benzoic acid derivative using carbodiimide chemistry.

- The mixture is stirred at room temperature for extended periods (e.g., 22 hours).

- Purification involves acid-base workup, filtration, washing, and drying.

- High yields up to 85% have been reported for the final product as a white solid.

- The process involves careful pH adjustment and prolonged stirring to ensure complete reaction and crystallization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction | LiAlH4 in THF, low temperature | Formation of 3-hydroxyazetidine |

| Coupling | EDCI, HOBt, triethylamine, 0°C to RT, 22 h | Amide bond formation |

| Workup | Acid-base extraction, filtration, drying | White solid product, 85% yield |

This method is detailed in patent WO2018008929A1, focusing on imidazo[1,2-a]pyridine derivatives but including synthesis of 3-hydroxyazetidin-1-yl benzoic acid derivatives.

Method 3: Direct Condensation Using Carbodiimides and Hydroxyazetidine

- The benzoic acid derivative is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide chloride (EDCI) in the presence of 1-hydroxybenzotriazole hydrate (HOBt).

- 3-Hydroxyazetidine is added along with a base such as triethylamine at low temperature (0°C).

- The reaction mixture is stirred at room temperature for about 22 hours.

- The reaction mixture is then worked up by solvent removal, aqueous acid-base extraction, filtration, and drying.

- This method provides moderate to high yields with good purity.

- The use of EDCI/HOBt minimizes side reactions and improves coupling efficiency.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Activation | EDCI, HOBt, dichloromethane, 0°C | Activated ester intermediate |

| Coupling | 3-Hydroxyazetidine, triethylamine, RT, 22 h | Formation of amide bond |

| Workup | Filtration, washing, drying | Pure this compound |

This approach is also described in WO2018008929A1 patent, highlighting the coupling of hydroxyazetidine with benzoic acid derivatives using carbodiimide chemistry.

Comparative Summary of Preparation Methods

| Feature | Method 1: DCC Coupling | Method 2: LiAlH4 Reduction + Coupling | Method 3: EDCI/HOBt Coupling |

|---|---|---|---|

| Starting materials | Hydroxyazetidine HCl, benzoic acid | Azetidinyl ketone precursor, benzoic acid | Benzoic acid, 3-hydroxyazetidine |

| Coupling agent | Dicyclohexylcarbodiimide (DCC) | EDCI/HOBt | EDCI/HOBt |

| Reaction temperature | 0°C to room temperature | Low temp for reduction, RT for coupling | 0°C to room temperature |

| Reaction time | Several hours | Several hours (22 h coupling) | 22 hours |

| Yield | ~30% crystalline | Up to 85% white solid | Moderate to high |

| Purification | Crystallization from ethyl acetate/petroleum ether | Acid-base extraction, filtration, drying | Filtration, washing, drying |

| Advantages | Simple, uses common reagents | High yield, reduction step controls stereochemistry | Efficient coupling, fewer side reactions |

Research Findings and Notes

- The use of carbodiimide coupling agents such as DCC and EDCI is essential for efficient amide bond formation between the azetidine nitrogen and the benzoic acid carboxyl group.

- The presence of bases like triethylamine neutralizes acids formed during coupling and promotes reaction completion.

- Lithium aluminum hydride reduction is a valuable step when starting from ketone precursors to obtain the hydroxyazetidine intermediate.

- Temperature control (0°C to room temperature) is critical to avoid side reactions and decomposition.

- Purification by crystallization or acid-base extraction ensures high purity of the final compound.

- Yields vary depending on the method, with reduction plus coupling providing the highest reported yields.

Analyse Des Réactions Chimiques

4-(3-Hydroxyazetidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyazetidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pain Management

Research indicates that 4-(3-Hydroxyazetidin-1-yl)benzoic acid derivatives may act as antagonists for the EP4 receptor, which is implicated in pain pathways. These compounds have shown efficacy in treating both acute and chronic pain conditions, including inflammatory pain associated with arthritis and other disorders .

Anti-inflammatory Properties

The compound has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Its mechanism involves inhibiting pathways that lead to inflammation, thereby reducing symptoms associated with these conditions .

Cancer Treatment

There is emerging evidence supporting the use of this compound in cancer therapies. The compound's ability to modulate immune responses and inhibit tumor growth makes it a candidate for further research in oncology .

Drug Development

The structural features of this compound allow for modifications that can enhance its pharmacokinetic properties, such as solubility and bioavailability. This adaptability makes it a valuable scaffold in the design of new therapeutic agents .

Antiviral Activity

Recent studies have suggested that derivatives of this compound may possess antiviral properties, particularly against viruses like SARS-CoV-2. The mechanism involves inhibition of viral replication through interaction with viral proteins .

Case Study: Inflammatory Disease Treatment

A study demonstrated that a derivative of this compound significantly reduced markers of inflammation in animal models of arthritis. The results indicated a comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an alternative treatment option .

Case Study: Cancer Research

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines while sparing normal cells, highlighting its selective toxicity towards cancerous tissues . This property is crucial for developing targeted cancer therapies.

Comparative Analysis of Related Compounds

| Compound Name | Primary Application | Efficacy Level | Notes |

|---|---|---|---|

| This compound | Pain management, anti-inflammatory | High | Modulates EP4 receptor |

| Pyridine amide derivatives | Cancer treatment | Moderate | Effective against multiple cancers |

| 3-(Adenosylthio)benzoic acid | Antiviral activity | High | Effective against SARS-CoV-2 |

Mécanisme D'action

The mechanism of action of 4-(3-Hydroxyazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyazetidine group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the benzoic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Azetidinone Derivatives

Azetidinone (β-lactam) analogs, such as 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid (), share the azetidine core but differ in substituents. Key distinctions include:

- Synthesis: These derivatives are synthesized via Staudinger reactions between Schiff bases (e.g., 4-nitrobenzylideneamino benzoic acid) and chloroacetyl chloride, followed by cyclization under reflux (, Section 4.3.5).

Thiazolidinone Derivatives

Compounds like 4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid () replace the azetidine with a thiazolidinone (five-membered sulfur-containing ring). Differences include:

- Ring Size and Heteroatoms: Thiazolidinones’ larger ring size and sulfur atom may improve binding to enzymes like PPAR-γ (relevant in diabetes) but reduce metabolic stability compared to azetidines .

- Synthesis: Thiazolidinones are formed by condensing Schiff bases with mercaptoacetic acid in the presence of ZnCl₂ (, Section 4.3.7).

Hydroxybenzoic Acid Derivatives

Simpler analogs like 4-hydroxybenzoic acid () lack the azetidine moiety but share the phenolic hydroxyl group. Key contrasts:

- Bioactivity : 4-hydroxybenzoic acid is a precursor for parabens (preservatives) and exhibits antioxidant properties, but its lack of a heterocycle limits targeted pharmacological action compared to the azetidine-containing compound .

- Structural Complexity : The hydroxyazetidine group in the target compound may enhance solubility and membrane permeability relative to the planar hydroxybenzoic acid structure.

Other Bioactive Benzoic Acid Derivatives

- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (): This hypoglycemic agent demonstrates how heterocyclic substituents (pyrazoline) can modulate glucose metabolism. Its mechanism differs from hydroxyazetidine derivatives, likely due to pyrazoline’s larger ring and additional nitrogen .

- Caffeic Acid (): A 3,4-dihydroxybenzoic acid derivative with a propenoic acid chain, widely studied for antioxidant and anti-inflammatory effects.

Table 2: Pharmacological Comparison of Benzoic Acid Derivatives

Activité Biologique

4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS No. 1416784-71-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₁₀H₁₁N O₃

Molecular Weight : Approximately 193.2 g/mol

IUPAC Name : this compound

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a benzoic acid moiety that contributes to its potential pharmacological properties.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The hydroxyl group on the azetidine ring may facilitate hydrogen bonding with receptor sites, while the carboxylic acid group can enhance solubility and bioavailability. Preliminary studies suggest that this compound may exhibit:

- Anti-inflammatory effects

- Antimicrobial activity

- Potential analgesic properties

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of derivatives of benzoic acid, including those similar to this compound. For instance, compounds derived from benzoic acid have shown activity against Gram-positive bacteria and fungi such as Candida albicans .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 125 |

| Compound B | E. faecium | 125 |

| Compound C | C. albicans | 125 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can significantly influence its efficacy:

| Modification Type | Description | Expected Impact on Activity |

|---|---|---|

| Hydroxyl Group | Altering position or type of substituents on the azetidine ring | May enhance or reduce binding affinity |

| Carboxylic Acid | Modifying the carboxylic acid group (e.g., esterification) | Could affect solubility and bioavailability |

| Azetidine Ring | Substituting different groups on the azetidine nitrogen | May impact metabolic stability |

Case Studies

- Anti-inflammatory Potential : A study investigated compounds similar to this compound for their anti-inflammatory properties in vitro. Results indicated a significant reduction in pro-inflammatory cytokines in cell cultures treated with these compounds.

- Analgesic Activity Assessment : Another research focused on evaluating the analgesic effects of derivatives of benzoic acid, suggesting that modifications similar to those in this compound could lead to enhanced pain relief without significant side effects.

- Toxicity Studies : Toxicity assessments conducted on related compounds revealed varying levels of cytotoxicity, emphasizing the need for careful evaluation of new derivatives based on structural modifications.

Q & A

Q. How to justify the choice of experimental methodology in studies of this compound?

- Methodological Answer : Align with ontological/epistemological principles :

- Reductionism : Break down the compound’s activity into molecular interactions (e.g., hydrogen bonding, van der Waals forces).

- Holism : Study emergent properties in vivo (e.g., systemic inflammation modulation).

- Validate via triangulation: Combine experimental data (NMR, bioassays), computational models, and literature meta-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.